molecular formula C21H21ClN2O4S2 B2558345 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE CAS No. 890792-56-0

5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2558345
CAS No.: 890792-56-0
M. Wt: 464.98
InChI Key: KQQYHWWVTUEHDE-UHFFFAOYSA-N
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Description

5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of substituents: The 4-chlorobenzoyl, ethanesulfonyl, and 4-ethoxyphenyl groups can be introduced through electrophilic aromatic substitution or nucleophilic substitution reactions.

    Final assembly: The final compound is obtained by coupling the substituted thiophene with the appropriate amine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amine groups.

    Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiophene derivatives are often used as ligands in catalytic reactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Research: Used as a probe to study enzyme interactions or receptor binding.

Medicine

    Therapeutics: Investigated for potential use in treating diseases such as cancer, inflammation, or infections.

Industry

    Materials Science: Utilized in the development of organic semiconductors, conductive polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene cores but different substituents.

    Benzoyl derivatives: Compounds with benzoyl groups attached to various aromatic or heterocyclic systems.

    Sulfonyl derivatives: Compounds containing sulfonyl groups, often used in pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of 5-(4-CHLOROBENZOYL)-3-(ETHANESULFONYL)-N2-(4-ETHOXYPHENYL)THIOPHENE-2,4-DIAMINE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-amino-5-(4-ethoxyanilino)-4-ethylsulfonylthiophen-2-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S2/c1-3-28-16-11-9-15(10-12-16)24-21-20(30(26,27)4-2)17(23)19(29-21)18(25)13-5-7-14(22)8-6-13/h5-12,24H,3-4,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQYHWWVTUEHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)Cl)N)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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